H-Pro-pNA.TFA

Description

BenchChem offers high-quality H-Pro-pNA.TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Pro-pNA.TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

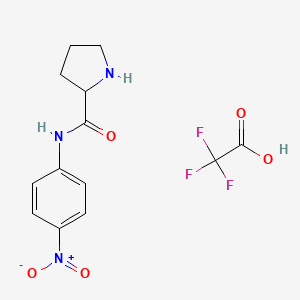

IUPAC Name |

N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3.C2HF3O2/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;3-2(4,5)1(6)7/h3-6,10,12H,1-2,7H2,(H,13,15);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRVEVYREUUAKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Pro-pNA.TFA chemical structure and molecular weight

Executive Summary

H-Pro-pNA.TFA (L-Proline p-nitroanilide trifluoroacetate salt) is a specialized chromogenic substrate used primarily for the kinetic characterization of Prolyl Aminopeptidase (EC 3.4.11.5). Unlike standard peptide substrates, the inclusion of the p-nitroanilide (pNA) chromophore allows for real-time spectrophotometric monitoring of enzymatic cleavage.

This guide moves beyond basic product data sheets to provide a rigorous operational framework. It addresses the specific challenges of working with trifluoroacetate (TFA) salts—specifically their acidity and potential to alter buffer pH—and provides a self-validating protocol for precise enzymatic quantification.

Part 1: Physicochemical Characterization

The precise identification of the salt form is critical in quantitative assays. Using the molecular weight of the free base instead of the TFA salt will result in significant stoichiometric errors (approx. 32% deviation).

Chemical Identity

| Property | Specification |

| Chemical Name | L-Proline p-nitroanilide trifluoroacetate salt |

| Common Abbreviations | H-Pro-pNA.TFA; Pro-pNA.TFA |

| CAS Number | 108321-19-3 (Specific to TFA salt) |

| Molecular Formula | |

| Molecular Weight | 349.26 g/mol (Salt) / 235.24 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, and DMSO.[1][2] |

| pKa (pNA group) | ~1.0 (The amine on the chromophore is extremely weak) |

Structural Architecture

The molecule consists of an L-proline residue amide-bonded to a p-nitroaniline group. The "H-" prefix denotes a free N-terminus on the proline ring, which is protonated by the trifluoroacetic acid counterion.

-

The TFA Factor: The trifluoroacetate counterion is a byproduct of reverse-phase HPLC purification.[3] While it enhances solubility compared to the free base, it is a strong acid. Crucial Note: When dissolving H-Pro-pNA.TFA in low-capacity buffers, the pH can drop significantly, potentially inhibiting enzyme activity. Always verify pH after substrate addition.

Part 2: Mechanism of Action

The utility of H-Pro-pNA relies on the shift in electronic absorption properties upon enzymatic hydrolysis.

-

The Substrate (Colorless): In the amide-bound state (Pro-pNA), the electron-withdrawing nitro group is electronically coupled to the amide system, absorbing primarily in the UV region (<340 nm).

-

The Event (Hydrolysis): Prolyl aminopeptidase specifically targets the N-terminal proline, cleaving the amide bond.

-

The Product (Yellow): The liberation of p-nitroaniline (pNA) restores the aromatic amine's conjugation, resulting in a strong absorbance band at 405–410 nm .

Reaction Pathway Diagram

Figure 1: Enzymatic hydrolysis pathway of H-Pro-pNA. The cleavage event releases the pNA chromophore, allowing spectrophotometric quantification.

Part 3: Validated Experimental Protocol

This protocol is designed for the kinetic assay of Prolyl Aminopeptidase. It incorporates a TFA-neutralization step within the buffering capacity to ensure assay linearity.

Reagent Preparation

-

Assay Buffer (pH 8.0):

-

50 mM Tris-HCl.[4]

-

Critical Additive: 10–20 mM

. Why? Many bacterial aminopeptidases are metalloenzymes that require

-

-

Substrate Stock (20 mM):

-

Weigh 6.98 mg of H-Pro-pNA.TFA.

-

Dissolve in 1.0 mL of dry DMSO or Methanol.

-

Stability Note: Store at -20°C. Aqueous solutions are unstable due to spontaneous hydrolysis.

-

-

Stop Solution:

-

1.0 M Acetic Acid or 10% SDS (if downstream compatibility is required).

-

Assay Workflow

| Step | Action | Technical Rationale |

| 1 | Blanking | Pipette 180 µL Assay Buffer into control wells. |

| 2 | Sample | Pipette 10–20 µL of Enzyme/Cell Lysate into test wells. |

| 3 | Equilibration | Incubate at 37°C for 5 minutes. |

| 4 | Initiation | Add 20 µL of Substrate Stock to all wells. |

| 5 | Measurement | Kinetic Mode: Read OD405 every 30s for 10 min.Endpoint Mode: Incubate 30 min, add Stop Solution, read OD405. |

Quantification (Beer-Lambert Law)

Calculate enzyme activity using the extinction coefficient (

- : Change in absorbance (Test - Blank).

-

: 8,800

- : Path length (0.6 cm for standard 200 µL in 96-well plate).

- : Time in minutes.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for H-Pro-pNA.TFA enzymatic assay.

Part 4: Troubleshooting & Stability

Spontaneous Hydrolysis

H-Pro-pNA is susceptible to non-enzymatic hydrolysis at high pH (>9.0) or elevated temperatures.

-

Symptom: High background absorbance in Blank wells.

-

Solution: Prepare working substrate solutions fresh. Keep stock in DMSO at -20°C.

The "TFA Effect"

If the assay buffer concentration is too low (<20 mM), the TFA counterion from the substrate can lower the pH below the enzyme's optimum.

-

Validation: Measure the pH of the final reaction mixture (Buffer + Substrate + Enzyme) during method development. It must remain at pH 8.0 ± 0.2.

Solubility Issues

While the TFA salt is soluble, high concentrations in cold aqueous buffers may precipitate.

-

Solution: Pre-dissolve in a small volume of DMSO (as per protocol) before adding to the aqueous buffer. This "cosolvent" approach prevents precipitation.

References

-

Lottenberg, R., & Jackson, C. M. (1983).[6] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 742(3), 558-564. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: L-Proline p-nitroanilide trifluoroacetate.[1][2][7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. H-PRO-PNA TFA One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. echemi.com [echemi.com]

- 3. lifetein.com [lifetein.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H-PRO-PNA TFA | 108321-19-3 [chemicalbook.com]

Technical Guide: Mechanism and Quantification of p-Nitroaniline Release from Pro-pNA

Executive Summary

This technical guide delineates the biochemical mechanism and experimental protocols for the enzymatic release of p-nitroaniline (pNA) from L-Prolyl-p-nitroanilide (Pro-pNA) and its derivatives (e.g., Z-Gly-Pro-pNA). This reaction is the industry-standard metric for assaying Prolyl Oligopeptidase (POP/PREP) and Prolyl Aminopeptidase activity.

The release mechanism relies on the cleavage of an amide bond by a serine protease catalytic triad, resulting in a solvatochromic shift that allows for precise spectrophotometric quantification at 405 nm. This guide provides researchers with the mechanistic grounding and validated protocols necessary to execute high-fidelity kinetic assays in drug discovery and clinical research.

Part 1: The Molecular Mechanism

The hydrolysis of Pro-pNA is not a simple dissociation; it is a catalytically driven nucleophilic substitution. While Pro-pNA can be cleaved by various enzymes, this guide focuses on the Prolyl Oligopeptidase (POP) mechanism, a serine protease that specifically recognizes internal proline residues.

The Catalytic Triad

The active site of POP contains a classical catalytic triad: Serine (Ser554) , Histidine (His680) , and Aspartic Acid (Asp641) . The reaction proceeds via a "ping-pong" mechanism involving an acyl-enzyme intermediate.

-

Substrate Binding: The Pro-pNA substrate enters the active site. The hydrophobic proline ring fits into the S1 specificity pocket.

-

Nucleophilic Attack: The hydroxyl group of Ser554, activated by His680 (acting as a general base), attacks the carbonyl carbon of the Pro-pNA amide bond.

-

Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate forms, stabilized by the "oxyanion hole" within the enzyme.

-

Acylation & Release: The amide bond breaks. The amino portion (pNA) is protonated by His680 and released as the first product. The proline moiety remains covalently bound to Ser554 (Acyl-Enzyme).

-

Deacylation: A water molecule enters, activated by His680, and attacks the acyl-enzyme ester bond.

-

Regeneration: The enzyme releases the proline product and returns to its native state.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to the release of pNA.

Caption: The catalytic cycle of Pro-pNA hydrolysis via the Serine Protease mechanism.

Part 2: The Chromogenic Shift (Physics of Detection)

The utility of Pro-pNA lies in the distinct electronic difference between the substrate and the product.

-

Substrate (Pro-pNA): The lone pair of electrons on the amide nitrogen is involved in resonance with the carbonyl group of the peptide bond. This restricts resonance delocalization into the p-nitrophenyl ring. Consequently, the molecule absorbs in the UV range (

) and appears colorless or pale yellow. -

Product (p-Nitroaniline): Upon cleavage, the amine group becomes free. The lone pair on the nitrogen can now fully participate in resonance with the nitro group across the phenyl ring (push-pull system). This extensive delocalization lowers the energy gap for

transitions, shifting the absorbance maximum to the visible region (

Key Parameter: The molar extinction coefficient (

-

At pH 7.2 - 7.5:

(commonly rounded to -

Acidic pH: Protonation of the amine destroys the resonance, quenching the color. Assays must be stopped with acid only if measuring endpoint absorbance, but real-time kinetics are preferred at neutral pH.

Part 3: Experimental Assay Design

To ensure data integrity (E-E-A-T), the assay must be designed to mitigate solubility issues and spontaneous hydrolysis.

Buffer and Solvent Strategy

Pro-pNA derivatives are hydrophobic. Direct dissolution in buffer often leads to precipitation and erratic readings.

-

Stock Solvent: Dissolve Pro-pNA in 100% DMSO or Methanol.

-

Working Buffer: 100 mM Sodium Phosphate or Tris-HCl (pH 7.4).

-

Detergents: Optional addition of 0.1% Triton X-100 to prevent enzyme adsorption to the cuvette.

Troubleshooting Matrix

| Variable | Observation | Root Cause | Corrective Action |

| High Background | Yellow color in "Blank" wells | Spontaneous hydrolysis or contaminated stock | Store stock at -20°C; protect from light. Check buffer pH.[1][2][3] |

| Non-Linear Rates | Curve flattens early | Substrate depletion or product inhibition | Reduce enzyme concentration; ensure |

| Precipitation | Cloudy reaction mix | "Crash out" of hydrophobic substrate | Predilute stock in buffer slowly while vortexing; keep DMSO |

| Low Signal | Enzyme inactivity or pH mismatch | Verify pH is >7.0 (pNA is colorless in acid). Use positive control. |

Part 4: Validated Protocol

Objective: Determine the specific activity of a Prolyl Oligopeptidase sample.

Reagents Preparation

-

Assay Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, 1 mM DTT, pH 7.4. (Filter sterilize).

-

Substrate Stock (20 mM): Dissolve Z-Gly-Pro-pNA (or Pro-pNA) in 100% DMSO. Store at -20°C.

-

Enzyme Diluent: Assay buffer + 0.1% BSA (stabilizer).

Workflow (Microplate Format)

This protocol uses a continuous kinetic read, which is superior to endpoint methods for error detection.

-

Blank Setup: Add 180 µL Assay Buffer to control wells.

-

Sample Setup: Add 160 µL Assay Buffer + 20 µL Enzyme Solution to test wells.

-

Pre-incubation: Incubate plate at 37°C for 10 minutes to equilibrate temperature.

-

Initiation: Add 20 µL of Substrate Stock (pre-diluted to 2-5 mM in buffer if necessary to reduce DMSO shock) to all wells. Final reaction volume = 200 µL.

-

Measurement: Immediately monitor Absorbance at 405 nm (

) every 30 seconds for 10-15 minutes.

Assay Workflow Diagram

Caption: Step-by-step workflow for the kinetic quantification of Pro-pNA hydrolysis.

Part 5: Data Analysis

Calculate the enzymatic rate using the Beer-Lambert Law.

Formula:

- : Change in absorbance per minute (slope of the linear portion).

- : Total reaction volume (e.g., 0.2 mL).

- : Dilution factor of the enzyme.[2]

-

: Extinction coefficient of pNA at 405 nm (

- : Pathlength (0.6 cm for 200 µL in standard 96-well plate; 1.0 cm for cuvette).

- : Volume of enzyme added (e.g., 0.02 mL).

Unit Definition: One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Pro-pNA per minute at 37°C, pH 7.4.

References

-

Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences. [Link]

-

Lottenberg, R., et al. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

Storage stability of H-Pro-pNA trifluoroacetate powder

An In-depth Technical Guide to the Storage Stability of H-Pro-pNA Trifluoroacetate Powder

Authored by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Storage Stability of H-Pro-pNA Trifluoroacetate Powder

Introduction: The Criticality of Stability for a Key Chromogenic Substrate

This guide provides a comprehensive technical overview of the factors influencing the stability of H-Pro-pNA trifluoroacetate powder. We will delve into the intrinsic chemical nature of the molecule, explore its degradation pathways under various stress conditions, and provide field-proven protocols for optimal storage, handling, and stability assessment. The methodologies described herein are grounded in established principles of pharmaceutical stability testing, primarily referencing the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory relevance.

Understanding the Physicochemical Landscape of H-Pro-pNA Trifluoroacetate

To control the stability of H-Pro-pNA TFA, one must first understand its key chemical characteristics. The compound is not just the peptide derivative, but a salt, which has significant implications for its behavior.

-

The Trifluoroacetate (TFA) Counterion: H-Pro-pNA is typically isolated and purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a common mobile phase modifier and is used for cleaving the peptide from the synthesis resin[1]. This results in the formation of a stable salt with the free N-terminus of the proline residue. While the TFA salt enhances solubility and stability, it's important to note that residual TFA can influence the compound's properties and may have unintended effects in sensitive biological assays[1].

-

Hygroscopicity: Lyophilized peptides, in general, are hygroscopic, meaning they readily absorb moisture from the atmosphere[2]. This is a critical consideration because the presence of water can significantly accelerate degradation, even in the solid state, by acting as a plasticizer and enabling hydrolytic reactions[2].

-

Solid-State Form: The compound is typically supplied as an off-white to yellow crystalline powder. The color can be an initial, albeit non-specific, indicator of purity, with darker yellow or brown colors potentially suggesting degradation.

Principal Degradation Pathways and Their Mechanisms

Stress testing, as outlined in ICH guideline Q1A, helps to elucidate the intrinsic stability of a molecule by exposing it to conditions exceeding those of accelerated stability testing[3]. The primary degradation pathways for H-Pro-pNA are hydrolysis, photodegradation, and oxidation.

Hydrolytic Degradation

Hydrolysis is the chemical breakdown of a compound due to reaction with water[4]. For H-Pro-pNA, the most susceptible linkage is the amide bond connecting the proline carboxylic acid to the p-nitroaniline amine.

-

Causality (Mechanism): This reaction is highly pH-dependent. Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide bond. This leads to the cleavage of the bond and the formation of L-proline and free p-nitroaniline. This is a primary reason why solutions of similar chromogenic substrates show reduced stability in alkaline buffers. While the reaction is slower under acidic conditions, acid catalysis can still promote hydrolysis over extended periods.

Photodegradation

The p-nitroaniline (pNA) moiety contains a nitroaromatic chromophore, which makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.

-

Causality (Mechanism): Aromatic nitro compounds can absorb light energy, promoting them to an excited state. This can initiate complex radical reactions, potentially leading to the destruction of the conjugated π-system of the aromatic ring[5][6]. Degradation can result in the loss of colorimetric properties and the formation of various photoproducts, complicating analytical assessment. Studies on the photocatalytic degradation of p-nitroaniline show it can be broken down into non-toxic compounds like CO2 and H2O under certain conditions, highlighting the lability of this functional group[7].

Oxidative Degradation

Although H-Pro-pNA does not contain highly susceptible amino acids like methionine or cysteine, the aromatic ring and secondary amine are still vulnerable to attack by oxidizing agents.

-

Causality (Mechanism): Oxidative stress, often simulated in forced degradation studies using hydrogen peroxide (H₂O₂), can generate highly reactive hydroxyl radicals. These radicals can attack the electron-rich aromatic ring of the p-nitroaniline group, leading to hydroxylation or ring-opening, ultimately destroying the chromophore[5][8]. The proline ring could also be susceptible to oxidation.

Caption: Key factors and resulting degradation pathways for H-Pro-pNA.

Recommended Storage and Handling Protocols

Based on the chemical properties and degradation pathways, the following protocols are essential for maintaining the long-term stability and integrity of H-Pro-pNA trifluoroacetate powder.

Long-Term Storage of Lyophilized Powder

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Minimizes the rate of all potential chemical degradation reactions. While 2-8°C is acceptable for short-term storage, -20°C is recommended for long-term stability of peptides[9]. |

| Atmosphere | Store under inert gas (Argon or Nitrogen) in a tightly sealed vial. | Prevents gradual oxidation of the molecule over time. |

| Humidity | Store in a desiccator or dry environment. | H-Pro-pNA is hygroscopic; moisture absorption can initiate hydrolytic degradation even in the solid state[2]. |

| Light | Protect from light by using an amber vial or storing it in a dark location. | The p-nitroaniline moiety is light-sensitive and can undergo photodegradation[6]. |

Step-by-Step Handling Procedure for Use

This protocol is designed to minimize moisture uptake and prevent contamination.

-

Equilibration: Before opening, remove the vial from the freezer (-20°C) and place it in a desiccator at room temperature. Allow it to warm completely (minimum 30-60 minutes).

-

Causality: Opening a cold vial will cause atmospheric moisture to condense on the cold powder, compromising its stability[10].

-

-

Weighing: Briefly open the vial in a low-humidity environment (if possible). Quickly weigh the desired amount of powder into a separate container.

-

Resealing: Tightly reseal the stock vial immediately. If the vial was supplied under an inert atmosphere, consider purging with dry argon or nitrogen before resealing.

-

Storage: Promptly return the stock vial to the recommended -20°C storage condition.

Designing a Comprehensive Stability Study

A robust stability study is essential for establishing a re-test period and understanding the degradation profile. This involves both formal stability studies under ICH-prescribed conditions and forced degradation studies to identify potential degradation products.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to generate 5-20% degradation to identify degradation products and establish the stability-indicating nature of the analytical method[6].

| Stress Condition | Protocol Example | Potential Degradation Pathway |

| Acid Hydrolysis | Dissolve in 0.1 M HCl; incubate at 60°C for 24-48 hours. | Hydrolysis of the amide bond. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH; incubate at room temp for 2-8 hours. Neutralize before analysis. | Rapid hydrolysis of the amide bond. |

| Oxidation | Dissolve in 3% H₂O₂; store at room temperature, protected from light, for 24 hours. | Oxidation of the aromatic ring and/or proline moiety. |

| Thermal | Store solid powder at 80°C for 72 hours. | Thermally-induced degradation, potentially including hydrolysis if moisture is present. |

| Photolytic | Expose solid powder or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). | Photodegradation of the p-nitroaniline chromophore. |

Formal Stability Study Protocol

This protocol is based on ICH Q1A(R2) guidelines for a drug substance intended for storage in a refrigerator[3].

| Condition | Temperature | Relative Humidity | Minimum Duration | Testing Frequency |

| Long-Term | 5°C ± 3°C | Ambient | 12 Months | 0, 3, 6, 9, 12 months |

| Accelerated | 25°C ± 2°C | 60% RH ± 5% RH | 6 Months | 0, 3, 6 months |

At each time point, the sample should be tested for appearance, purity (by a stability-indicating HPLC method), and content of specified degradation products.

Caption: Workflow for a formal stability study based on ICH guidelines.

Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. The following is a robust starting point for developing such a method for H-Pro-pNA TFA.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 60% B over 20 minutes, then to 95% B for 2 min, hold for 3 min, return to 5% B and equilibrate for 5 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 315 nm (for H-Pro-pNA) and 405 nm (for free p-nitroaniline) |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A |

-

Causality (Method Design):

-

A C18 column provides excellent hydrophobic retention for the molecule[3][11].

-

Using TFA in the mobile phase ensures good peak shape by ion-pairing with the free amine and suppresses silanol interactions on the column stationary phase.

-

A gradient elution is necessary to separate the main peak from potential degradation products which may have significantly different polarities (e.g., the more polar free proline and the less polar p-nitroaniline)[12].

-

Monitoring at 315 nm provides good sensitivity for the parent compound, while 405 nm is near the absorbance maximum for the liberated p-nitroaniline, allowing for specific detection of the primary hydrolytic degradant.

-

Method Validation

To be considered "stability-indicating," the method must be validated according to ICH Q2(R1) guidelines. A key part of this is demonstrating specificity by analyzing samples from the forced degradation study. The method must show baseline resolution between the H-Pro-pNA peak and all degradation product peaks.

Conclusion

The stability of H-Pro-pNA trifluoroacetate powder is a multifactorial issue governed by its inherent chemical structure and its environment. As a hygroscopic, light-sensitive molecule with a hydrolyzable amide bond, its integrity is best preserved under cold, dry, dark, and inert conditions. By understanding the primary degradation pathways—hydrolysis, photodegradation, and oxidation—researchers can implement rational storage and handling procedures to ensure the compound's long-term viability. Furthermore, the application of systematic stability testing, guided by ICH principles and employing a validated stability-indicating HPLC method, provides a robust framework for quality control and the establishment of appropriate re-test periods, thereby ensuring the continued reliability of this critical research tool.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Sadek, M. M., et al. (2019). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link]

-

Sun, S. P., et al. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Journal of Hazardous Materials. [Link]

-

Brinkmann, A., et al. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia. [Link]

-

Veerareddy, P. R., & Vemula, S. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Journal of Applied Pharmaceutical Science. [Link]

-

Element Apothec. (2024). Lyophilized Peptide Storage: Temperature, Humidity, & Light. Element Apothec Inc. [Link]

-

Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

-

Wang, S., et al. (2020). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology. [Link]

-

BIOE 5820. (2021). Polymer Degradation: Hydrolysis vs Enzymatic and Bulk vs Surface Degradation. YouTube. [Link]

-

Sun, S. P., et al. (2009). A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process. ResearchGate. [Link]

-

Din, M. I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances. [Link]

-

Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

-

de Cássia Garcia, V., et al. (2017). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Proline. HELIX Chromatography. [Link]

-

GenScript. Peptide Storage and Handling Guidelines. GenScript. [Link]

-

Dudhagara, P., et al. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. [Link]

-

Wu, Y., et al. (2024). Progress in the Cross-Organ Biomarker oxLDL in Promoting Pathological Neovascular Diseases. MDPI. [Link]

-

Wikipedia. 4-Nitroaniline. Wikipedia. [Link]

-

Sevim, K., & Pan, J. (2018). Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate). Biointerphases. [Link]

-

Rittschof, D., et al. (2022). PDMS networks meet barnacles: a complex and often toxic relationship. Biofouling. [Link]

-

ACS Publications. Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

-

Su, Y., et al. (2018). 19F Solid-state NMR characterization of pharmaceutical solids. PubMed. [Link]

-

NIST. p-Nitroaniline. NIST Chemistry WebBook. [Link]

-

Chen, Y., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. [Link]

-

Iannì, F., et al. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. p-Nitroaniline [webbook.nist.gov]

- 10. ijpras.com [ijpras.com]

- 11. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Preparation of 10 mM H-Pro-pNA stock solution

Application Note: High-Stability Preparation of 10 mM H-Pro-pNA Stock Solution

Introduction & Application Context

L-Proline p-nitroanilide (H-Pro-pNA) is a specific chromogenic substrate widely used to assay enzymes with prolyl-specific cleavage activity, most notably Prolyl Aminopeptidase (PAP) and Dipeptidyl Peptidase IV (DPP-IV) .

In a typical assay, the enzyme cleaves the amide bond between the proline residue and the p-nitroaniline moiety. This reaction releases free p-nitroaniline (pNA) , which exhibits a distinct yellow color and a strong absorbance maximum at 405 nm .

Why this protocol matters: H-Pro-pNA is prone to spontaneous hydrolysis in aqueous environments and can precipitate if improperly solubilized. A degraded or precipitated stock solution leads to inconsistent assay kinetics, high background absorbance, and false-negative inhibition data. This guide provides a robust, field-proven protocol for preparing a stable 10 mM stock solution using anhydrous DMSO to ensure maximum solubility and shelf-life.

Physicochemical Properties & Solvent Logic

Before preparation, it is critical to understand the material properties that dictate the solvent choice.

| Property | Description | Implication for Protocol |

| Chemical Structure | Proline attached to a hydrophobic p-nitroaniline ring. | The pNA group significantly reduces water solubility compared to free proline. |

| Salt Form | Typically supplied as Hydrochloride (HCl) or Hydrobromide. | CRITICAL: You must verify the specific Molecular Weight (MW) on your vial. The HCl salt (MW ~271.7) is heavier than the free base (MW ~235.2). |

| Solubility | Low in pure water; High in DMSO/Methanol. | Do not dissolve directly in aqueous buffer. Use 100% DMSO for the stock. |

| Stability | Hydrolysis-prone at alkaline pH and high moisture. | Store in anhydrous conditions. Avoid repeated freeze-thaw cycles in aqueous buffers. |

Materials & Reagents

-

Substrate: H-Pro-pNA

HCl (Check label for specific salt form). -

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (Sigma-Aldrich or equivalent).-

Note: Avoid "wet" DMSO. Hygroscopic DMSO absorbs water from the air, accelerating substrate hydrolysis.

-

-

Equipment: Analytical balance (0.1 mg precision), Vortex mixer, Amber microcentrifuge tubes (light protection).

Protocol: Preparation of 10 mM Stock Solution

Step 1: Determine the Mass Requirement

Calculate the mass required based on the specific Molecular Weight (MW) printed on your product label.

Formula:

Example Calculation Table (for 1 mL Stock):

| Substrate Form | Approx. MW ( g/mol ) | Target Conc.[1][2] | Volume | Mass Required |

| H-Pro-pNA (Free Base) | 235.24 | 10 mM | 1.0 mL | 2.35 mg |

| H-Pro-pNA | 271.70 | 10 mM | 1.0 mL | 2.72 mg |

Tech Tip: It is often more accurate to weigh a larger amount (e.g., 5–10 mg) into a tube first, record the exact mass, and then calculate the volume of DMSO needed to achieve 10 mM.

Step 2: Solubilization (The "Dry" Method)

-

Weigh the calculated amount of H-Pro-pNA into a sterile, amber microcentrifuge tube.

-

Add the calculated volume of Anhydrous DMSO .

-

Why DMSO? DMSO prevents the "crashing out" of the hydrophobic pNA group and inhibits spontaneous hydrolysis that occurs in water.

-

-

Vortex vigorously for 30–60 seconds until the solution is perfectly clear.

-

Visual Check: Hold the tube up to a light source. There should be no particulate matter. The solution should be colorless to pale yellow. A deep yellow color indicates free p-nitroaniline (degradation).

-

Step 3: Aliquoting & Storage

-

Divide the stock into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

-

Storage Conditions:

-

Shelf Life: Properly stored DMSO stocks are stable for 6–12 months.

Quality Control & Validation

Trust but verify. Before running a high-throughput screen, validate your stock.

Method A: Visual Solubility Check (Mandatory) Dilute 10 µL of stock into 990 µL of your Assay Buffer (e.g., PBS or Tris, pH 7.4).

-

Pass: Solution remains clear.

-

Fail: Visible turbidity or precipitate forms immediately. This indicates the compound has aggregated or the stock was not fully dissolved.

Method B: Functional Validation (Optional) If precise concentration is critical, measuring absorbance at 405 nm is insufficient for the stock itself because H-Pro-pNA (substrate) does not absorb strongly at 405 nm; only the product does.

-

To validate, perform a total hydrolysis check: Incubate a diluted aliquot with excess Prolyl Aminopeptidase enzyme until the absorbance at 405 nm plateaus.

-

Use the extinction coefficient of p-nitroaniline (

) to calculate the theoretical yield.

Visualizing the Workflow

The following diagram illustrates the preparation and enzymatic mechanism logic.

Figure 1: Step-by-step workflow for H-Pro-pNA stock preparation and downstream assay application.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation upon dilution | Stock concentration too high or buffer incompatibility. | Ensure DMSO concentration in final assay is <5%.[4] If precipitation persists, lower stock to 5 mM. |

| Stock is yellow | Spontaneous hydrolysis (Free pNA present). | The stock is degraded. Discard and prepare fresh using anhydrous DMSO. |

| Low Assay Signal | Substrate degradation or Enzyme inactivity. | Run a positive control with a known active enzyme or check substrate via HPLC. |

References

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. [Link]

-

PubChem. (n.d.).[5][6][7] H-Pro-pNA Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: High-Fidelity Assay of Prolyl Aminopeptidase (PAP) in Bacterial Lysates using H-Pro-pNA.TFA

Abstract & Introduction

Prolyl aminopeptidase (PAP) is a cytosolic exopeptidase found in various bacteria (Neisseria gonorrhoeae, Serratia marcescens, Lactobacillus spp.) that selectively cleaves N-terminal proline residues. The detection of PAP activity is a critical phenotypic marker in bacterial identification and a functional metric in proteolytic profiling.

This guide details the protocol for using H-Pro-pNA.TFA (L-Proline p-nitroanilide trifluoroacetate) as a chromogenic substrate. Unlike the free base, the TFA salt form offers enhanced aqueous solubility but introduces acidity that requires careful buffer management. This protocol addresses the specific challenges of working with crude bacterial lysates—turbidity, pH drift, and non-specific protease interference—to ensure data integrity.

Scientific Principle

The assay relies on the enzymatic hydrolysis of the amide bond between the L-Proline and the p-nitroaniline (pNA) moieties.

-

Substrate: H-Pro-pNA.TFA is colorless in solution.

-

Reaction: PAP cleaves the N-terminal Proline.

-

Signal: The release of free p-nitroaniline (pNA) results in a yellow chromophore with a strong absorbance maximum at 405 nm .

-

Quantification: Activity is calculated using the molar extinction coefficient (

) of pNA, allowing for direct kinetic measurement.

Reaction Mechanism

Figure 1: Enzymatic hydrolysis of L-Proline p-nitroanilide by PAP.

Critical Reagent Preparation

H-Pro-pNA.TFA Stock Solution (20 mM)

-

Solvent Choice: While the TFA salt is water-soluble, DMSO is recommended for the primary stock to prevent spontaneous hydrolysis during long-term storage.

-

Preparation: Dissolve H-Pro-pNA.TFA in 100% DMSO to a concentration of 20 mM.

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Assay Buffer (Optimization for TFA Salt)

The TFA salt will acidify the reaction mixture. The buffer must have sufficient molarity to maintain pH 8.0.

-

Composition: 100 mM Tris-HCl, pH 8.0.

-

Additives:

-

0.1% Triton X-100: Reduces turbidity from bacterial debris.

-

1 mM DTT: Optional. Preserves active site cysteines (if working with thiol-dependent PAPs).

-

Note: Avoid EDTA if characterizing metallo-dependent aminopeptidases (e.g., from Serratia).

-

Sample Preparation: Bacterial Lysate

Preserving enzymatic activity during lysis is paramount. Physical disruption is preferred over harsh chemical lysis that may contain denaturing detergents (SDS).

Protocol

-

Harvest: Centrifuge bacterial culture (OD₆₀₀ ~ 1.0) at 5,000 x g for 10 min. Discard supernatant.

-

Wash: Resuspend pellet in cold PBS; centrifuge again.

-

Lysis: Resuspend pellet in Assay Buffer (approx. 1/10th of original culture volume).

-

Method A (Sonication): Keep on ice. Sonicate 3 x 10 sec pulses (40% amplitude).

-

Method B (Enzymatic): Add Lysozyme (1 mg/mL) and incubate at 37°C for 20 min.

-

-

Clarification: Centrifuge at 12,000 x g for 15 min at 4°C.

-

Supernatant: Transfer the clear supernatant to a fresh tube. Keep on ice.

Assay Protocol (96-Well Plate Format)

Experimental Workflow

Figure 2: Step-by-step workflow for high-throughput screening of PAP activity.

Step-by-Step Procedure

-

Pre-warm the Assay Buffer to 37°C.

-

Plate Setup: Use a clear, flat-bottom 96-well plate.

-

Test Wells: 180 µL Assay Buffer + 10 µL Bacterial Lysate.

-

Blank Wells (Substrate Control): 190 µL Assay Buffer (No Lysate).

-

Background Wells (Lysate Control): 180 µL Assay Buffer + 10 µL Lysate (No Substrate).

-

-

Initiation: Add 10 µL of 20 mM H-Pro-pNA.TFA stock to all Test and Blank wells.

-

Final Volume: 200 µL.

-

Final Substrate Concentration: 1.0 mM.[1]

-

-

Measurement: Immediately place in a plate reader pre-heated to 37°C.

Data Analysis & Calculation

To ensure accuracy, calculate the reaction rate from the linear portion of the absorbance curve.

Determine Slope

Calculate the change in absorbance per minute (

Calculate Enzyme Activity (Units)

One Unit (U) is defined as the amount of enzyme required to release 1 µmol of pNA per minute under assay conditions.[3][5]

Formula:

| Variable | Description | Value (Standard) |

| Extinction Coefficient of pNA | 9.96 mM⁻¹cm⁻¹ (or 9960 M⁻¹cm⁻¹) | |

| Pathlength (96-well plate) | ~0.6 cm (for 200 µL vol) | |

| Total Reaction Volume | 0.2 mL | |

| Volume of Lysate Added | 0.01 mL | |

| DF | Dilution Factor | Varies (if lysate was pre-diluted) |

Note: For highest accuracy, determine the exact pathlength (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Absorbance | Turbid lysate or oxidized substrate. | Centrifuge lysate at higher speed (15,000 x g). Use fresh substrate stock. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Dilute the lysate (1:5 or 1:10) and re-run. Measure only the first 5 minutes. |

| No Activity Detected | pH mismatch due to TFA salt. | Check pH of the final reaction mix. Ensure buffer is at least 100 mM Tris. |

| Spontaneous Color Change | Substrate hydrolysis. | Store H-Pro-pNA stock in DMSO/Methanol, not water. Keep frozen. |

References

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Leucine Aminopeptidase (EC 3.4.11.1). Link

- Context: Establishes the extinction coefficient of p-nitroaniline at 405 nm as 9.9 mM⁻¹cm⁻¹ and general pNA assay conditions.

-

Yoshimoto, T., et al. (1978). Post-proline cleaving enzyme: synthesis of substrates and assay methods. Biochimica et Biophysica Acta (BBA).

-

Context: Foundational paper describing the use of p-nitroanilide substrates for proline-specific peptidases.[6]

-

-

National Institutes of Health (NIH). (2005). Prolyl aminopeptidase from Debaryomyces hansenii.

- Context: Validates buffer systems (McIlvaine/Phosphate) and kinetic parameters for PAP assays.

-

ResearchGate. (2020). pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline. Link

- Context: Verifies the stability of the pNA chromophore signal across the pH 7.0–8.0 range used in this protocol.

Sources

- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 5. Purification and Characterization of a Prolyl Aminopeptidase from Debaryomyces hansenii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doras.dcu.ie [doras.dcu.ie]

Application Note: Optimized Microplate Reader Settings for H-Pro-pNA Colorimetric Assays

Abstract & Introduction

This guide details the instrumental parameters and experimental protocols required to quantify Prolyl Aminopeptidase (PAP) activity using the chromogenic substrate H-Pro-pNA. While often overlooked in favor of fluorometric methods, the colorimetric p-nitroaniline (pNA) release assay remains the gold standard for robustness in high-throughput screening and industrial enzymology (e.g., meat tenderization studies, bacterial identification).

Critical Technical Insight: The accuracy of this assay in a microplate format hinges on two factors often neglected by generalists: Pathlength Correction (due to meniscus variability) and Temperature Stabilization (as PAP activity is highly thermodynamic-dependent). This note provides a self-validating protocol to mitigate these variables.

Principle of Assay

The assay relies on the specific hydrolysis of the amide bond between the proline residue and the p-nitroaniline moiety. The substrate, H-Pro-pNA, absorbs light in the UV range (

Reaction Mechanism

The following diagram illustrates the hydrolysis pathway and the signal generation mechanism.

Figure 1: Enzymatic hydrolysis of H-Pro-pNA. The detection relies on the spectral shift of the leaving group (pNA).

Instrument Configuration (Microplate Reader)

The following settings are optimized for standard 96-well clear polystyrene plates.

Core Optical Settings

| Parameter | Setting | Technical Rationale |

| Detection Mode | Absorbance (Colorimetric) | Detects the chromophore pNA. |

| Wavelength | 405 nm (alt. 410 nm) | Peak absorbance of free pNA. Substrate interference is minimal at this |

| Bandwidth | Narrow bandwidths improve linearity, though pNA has a broad peak. | |

| Dynamic Range | 0.0 – 2.5 OD | Maintain OD < 2.5 to ensure validity of Beer-Lambert law. |

Kinetic vs. Endpoint Settings

| Feature | Kinetic Mode (Recommended) | Endpoint Mode |

| Read Interval | Every 30–60 seconds | Single read after stop |

| Total Time | 10–20 minutes | Fixed (e.g., 20 min) |

| Benefit | Calculates | Higher throughput; simpler data handling.[1] |

| Risk | Generates large data sets. | Risk of signal saturation or non-linearity. |

Critical: Pathlength Correction

Unlike cuvettes (fixed 1 cm), microplate well pathlength (

-

Option A (Advanced Readers): Enable "Pathlength Correction" (often uses 900/977 nm water peak normalization).

-

Option B (Standard): Use a standard curve. This is the most trustworthy method as it accounts for both pathlength and buffer effects on the extinction coefficient.

Experimental Protocol

Reagents Preparation[2][3][4]

-

Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0. (pNA extinction coefficient is pH-sensitive; pH 8.0 is optimal for signal stability).

-

Substrate Stock (20 mM): Dissolve H-Pro-pNA in 100% DMSO or Methanol. Note: pNA substrates are prone to spontaneous hydrolysis; store at -20°C and protect from light.

-

Enzyme Sample: Dilute in Assay Buffer to ensure linear rate (slope) within 10 minutes.

Assay Workflow

The following workflow ensures temperature equilibration, a common source of "edge effect" errors in kinetic assays.

Figure 2: Optimized workflow emphasizing thermal equilibration prior to kinetic reading.

Step-by-Step Procedure (96-Well Plate)

-

Pre-heat the microplate reader to 37°C.

-

Pipette 180 µL of Assay Buffer into wells.

-

Add 10 µL of Enzyme Sample (or Buffer for Blanks).

-

Incubate plate in the reader for 5 minutes (allows temp equilibration).

-

Initiate reaction by adding 10 µL of Substrate Stock (Final Conc: 1 mM).

-

Shake (Orbit/Linear) for 3 seconds inside the reader to mix.

-

Read Absorbance at 405 nm every 45 seconds for 15 minutes.

Data Analysis & Calculations

The Modified Beer-Lambert Law

To calculate specific activity, use the slope of the linear portion of the curve (

Where:

- : Change in absorbance per minute (slope).

- : Total reaction volume (e.g., 0.2 mL).

- : Volume of enzyme added (e.g., 0.01 mL).

- : Dilution factor.[2]

-

: Molar extinction coefficient of pNA.[2][3]

-

Standard Value:

(at pH 8.0). -

Recommended:9.9 mM⁻¹cm⁻¹ is the accepted consensus for pH 7.0–8.0 [1, 2].

-

-

: Pathlength (cm).

-

For 200 µL in a standard 96-well plate:

. -

Correction: If using a standard curve, the

term is replaced by the slope of the standard curve.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis | Check substrate age/storage. Keep substrate on ice until use. |

| Non-linear Kinetics | Substrate depletion | Dilute enzyme sample further. Ensure |

| Noisy Data | Bubbles in wells | Centrifuge plate (1000 rpm, 1 min) before reading. Use "Shake" function. |

| Low Signal | pH mismatch | Ensure buffer is pH 7.0–8.5. pNA absorbance drops significantly at acidic pH [3]. |

References

-

Sigma-Aldrich (Merck). Enzymatic Assay of Leucine Aminopeptidase (EC 3.4.11.1). (Uses identical pNA detection principle).

-

New England Biolabs (NEB). p-Nitrophenyl Phosphate (PNPP) Assay Conditions. (Cites p-nitrophenol/aniline extinction coefficients).

-

Lottenberg, R., et al. "Solution composition dependent variation in extinction coefficients for p-nitroaniline."[4] Biochimica et Biophysica Acta (BBA), 1983.

-

Thermo Fisher Scientific. Microplate-Based Pathlength Correction Method.

Sources

Troubleshooting & Optimization

Troubleshooting high background absorbance in H-Pro-pNA assays

A Senior Application Scientist's Guide to Troubleshooting High Background Absorbance

Welcome to the technical support center for H-Pro-pNA (L-Proline-p-nitroanilide) and related chromogenic protease assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with high background signals in their experiments. As a senior application scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the assay's mechanics to empower you to systematically diagnose and resolve issues.

High background absorbance in a chromogenic assay can mask the true enzymatic activity, leading to inaccurate measurements of enzyme kinetics or inhibitor potency. This guide will walk you through the common culprits of high background in H-Pro-pNA assays and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the H-Pro-pNA assay?

A1: The H-Pro-pNA assay is a colorimetric method used to measure the activity of certain proteases, most notably Dipeptidyl Peptidase-IV (DPP-IV). The substrate, H-Pro-pNA, is a synthetic molecule that mimics the natural substrate of the enzyme. In the presence of the active enzyme, the peptide bond between the L-proline residue and the p-nitroanilide (pNA) group is hydrolyzed. This cleavage releases free pNA, which is a chromophore with a distinct yellow color. The rate of pNA release is directly proportional to the enzyme's activity and can be quantified by measuring the increase in absorbance at approximately 405 nm.[1]

Q2: What is considered "high background" in this assay?

A2: High background refers to a significant increase in absorbance at 405 nm in your negative control wells (i.e., wells containing all reaction components except the enzyme) or your "time zero" readings. Ideally, the absorbance of your negative control should be very low and stable over the course of the assay. A high background can be defined as a reading that is more than 10-15% of the signal from your positive control (the uninhibited enzyme reaction).

Q3: Can the H-Pro-pNA substrate break down on its own?

A3: Yes, this is a critical point. Chromogenic substrates like H-Pro-pNA and its analogue, Gly-Pro-pNA, can be unstable in aqueous solutions and undergo spontaneous, non-enzymatic hydrolysis.[2] This auto-hydrolysis releases pNA, directly contributing to high background absorbance. The rate of this spontaneous breakdown is influenced by several factors, which are detailed in the troubleshooting section below.

In-Depth Troubleshooting Guides

Issue 1: High Background in "No Enzyme" Control Wells

This is one of the most common issues and almost always points to the spontaneous hydrolysis of the H-Pro-pNA substrate.

The amide bond linking proline to p-nitroanilide is susceptible to cleavage by factors other than your target enzyme. The primary culprits are suboptimal pH and elevated temperature, which can accelerate the rate of hydrolysis. The chemical environment of your assay buffer can significantly impact the stability of the substrate.

1. Verify and Optimize Buffer pH:

-

Rationale: The stability of p-nitroanilide substrates is pH-dependent. Highly alkaline or acidic conditions can catalyze hydrolysis. For DPP-IV assays using Gly-Pro-pNA, a pH of 7.2 has been suggested as optimal for enzymatic activity, while a pH of 8.0 is also commonly used.[1][3] It is crucial to operate within a range that balances enzyme activity with substrate stability.

-

Protocol:

-

Calibrate your pH meter with fresh standards.

-

Measure the pH of your assay buffer at the temperature you will be running the assay.

-

If necessary, remake the buffer, ensuring accurate weighing of components and proper pH adjustment. A common buffer is 100 mM Tris-HCl.[3]

-

Consider running a buffer stability test: incubate your substrate in buffers of slightly different pH values (e.g., 7.4, 7.8, 8.2) without the enzyme and measure absorbance over time to find the most stable condition.

-

2. Control Incubation Temperature:

-

Rationale: Like most chemical reactions, the rate of substrate hydrolysis increases with temperature. While DPP-IV is often assayed at 37°C to mimic physiological conditions, this temperature can also accelerate background signal generation.

-

Protocol:

-

Precisely control your incubation temperature using a calibrated incubator or water bath.

-

If high background persists at 37°C, consider performing the assay at a lower temperature, such as 30°C or room temperature (25°C), and increasing the incubation time to compensate for the lower enzyme activity.

-

Always run your "no enzyme" controls at the same temperature as your samples.

-

3. Fresh Substrate Preparation is Non-Negotiable:

-

Rationale: Aqueous solutions of p-nitroanilide substrates have limited stability and should not be stored for extended periods. It is recommended not to store aqueous solutions for more than one day.[4]

-

Protocol:

-

Prepare your H-Pro-pNA stock solution in a suitable organic solvent like DMSO, where it is more stable.[5] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

-

On the day of the experiment, dilute the stock solution to the final working concentration in your pre-warmed assay buffer immediately before adding it to the plate.

-

4. Assess the Impact of Organic Solvents:

-

Rationale: While DMSO is necessary to dissolve the substrate, high concentrations can affect both enzyme activity and substrate stability.[2]

-

Protocol:

-

Keep the final concentration of DMSO in your assay wells as low as possible, typically below 5%, and ideally under 1%.

-

Ensure the DMSO concentration is consistent across all wells, including standards and controls.

-

| Parameter | Recommendation | Rationale |

| pH | 7.5 - 8.5 | Balances enzyme activity with substrate stability.[1][3] |

| Temperature | 25°C - 37°C | Lower temperatures reduce auto-hydrolysis. |

| Substrate Solution | Prepare fresh daily | Aqueous solutions are prone to degradation.[4] |

| DMSO Concentration | < 5% (v/v) | High concentrations can impact the assay.[2] |

Issue 2: High Background Signal in Sample-Containing Wells (but not in "No Enzyme" control)

If your "no enzyme" control is clean, but wells containing your biological sample (e.g., serum, plasma, tissue lysate) show high background, the issue is likely due to contaminating proteases in your sample.

Biological samples are complex mixtures containing numerous enzymes. Many proteases, not just DPP-IV, can potentially cleave the H-Pro-pNA substrate. For example, other serine proteases present in serum or released during cell lysis can contribute to the signal.[7] This non-specific cleavage leads to a false-positive signal that is independent of your target enzyme's activity.

1. Use a Sample Blank:

-

Rationale: To accurately quantify the activity of your target enzyme, you must correct for the background signal from your sample.

-

Protocol:

-

For each sample you test, prepare a parallel well that contains the sample, the buffer, and the substrate, but no enzyme .

-

If you are testing for inhibitors, prepare a sample blank containing the sample, buffer, and inhibitor, but no enzyme.

-

Incubate this sample blank alongside your experimental wells.

-

Subtract the absorbance value of the sample blank from the absorbance of your corresponding experimental well. This corrected value represents the activity attributable to your target enzyme.[3]

-

2. Incorporate a Protease Inhibitor Cocktail:

-

Rationale: If the background from sample proteases is excessively high, it can consume a significant amount of substrate and push your absorbance readings out of the linear range of the spectrophotometer. Adding a cocktail of protease inhibitors can neutralize these contaminating enzymes.

-

Protocol:

-

Select a broad-spectrum protease inhibitor cocktail that does not inhibit your target enzyme (DPP-IV is a serine protease). Many commercially available cocktails are formulated for mammalian cell lysates.

-

Pre-incubate your biological sample with the inhibitor cocktail for 15-30 minutes on ice before adding it to the assay plate.

-

Crucially, run a control experiment to ensure the inhibitor cocktail does not affect your purified DPP-IV enzyme activity.

-

3. Heat Inactivation of Contaminating Proteases:

-

Rationale: Many enzymes can be denatured and inactivated by heat. This can be an effective way to eliminate background protease activity from your sample before assaying for a more heat-stable target enzyme.

-

Protocol:

-

This is an advanced technique that requires careful validation. Determine the thermal stability of your target enzyme (DPP-IV) and the contaminating proteases.

-

If the contaminating proteases are significantly more heat-labile, you can heat your sample to a specific temperature for a defined period to inactivate them while preserving the activity of your target enzyme. For example, some protocols use a heat step of 85°C for 20 minutes to inactivate enzymes after hydrolysis.[3] This approach must be empirically validated for your specific sample type and target.

-

References

-

Wang, Y., et al. (2020). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides . Molecules. Available from: [Link]

-

Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery . Analytical Methods. Available from: [Link]

-

Nath, R. K., & Gascoyne, P. R. (2009). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) . BMC Biochemistry. Available from: [Link]

-

Protease Assays Assay Guidance Manual . NCBI Bookshelf. Available from: [Link]

-

Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro . PubMed. Available from: [Link]

-

A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma . PubMed. Available from: [Link]

-

Chen, Y., et al. (2022). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro . Food Chemistry. Available from: [Link]

-

Approaches to Avoid Proteolysis During Protein Expression and Purification . Arrow@TU Dublin. Available from: [Link]

-

Human DPP4(Dipeptidyl Peptidase Ⅳ) ELISA Kit . Elabscience. Available from: [Link]

-

The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol . ResearchGate. Available from: [Link]

- General Principles for the Assay of Proteases with Chromogenic Substrates. Kabi Diagnostica.

-

A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases . MDPI. Available from: [Link]

-

Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide) . ACS Publications. Available from: [Link]

-

Protease & Protease Inhibitor Systems . G-Biosciences. Available from: [Link]

-

Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide) . ACS Publications. Available from: [Link]

-

Draw the Mechanism for the Acid Catalyzed Hydrolysis of an Amide in a Protein . YouTube. Available from: [Link]

-

Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) . PMC. Available from: [Link]

-

Hydrolysis Reactions . Chemistry LibreTexts. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

Technical Support Center: Troubleshooting H-Pro-pNA Solubility in Enzymatic Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for a common challenge encountered in enzymatic assays: the limited aqueous solubility of the chromogenic substrate H-Pro-pNA (L-proline p-nitroanilide). This document is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for robust and reproducible results.

H-Pro-pNA is a critical tool for assaying the activity of various proteases, including prolyl endopeptidases and dipeptidyl peptidase IV (DPP-IV).[1][2][3] However, its hydrophobic nature, largely due to the p-nitroaniline (pNA) moiety, often leads to solubility issues in the aqueous buffers required for enzymatic reactions.[4][5][6] This guide will walk you through a logical progression of techniques to overcome this hurdle.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding H-Pro-pNA solubility.

Q1: I've added H-Pro-pNA powder directly to my Tris buffer, but it won't dissolve. What's wrong?

A: This is a common experience. H-Pro-pNA, and specifically its p-nitroaniline component, has very poor solubility in water and neutral aqueous buffers.[7][8] Direct addition of the solid to your final assay buffer is unlikely to succeed, especially at the millimolar concentrations often required for kinetic studies. The standard and highly recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous assay buffer.

Q2: What is the best solvent for my H-Pro-pNA stock solution?

A: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for creating high-concentration stock solutions of H-Pro-pNA and similar chromogenic substrates.[1] It is a polar aprotic solvent that readily dissolves hydrophobic compounds. Other options include dimethylformamide (DMF) and ethanol, though they may offer lower maximum solubility.[1] For example, a stock solution of 30 mg/mL in DMSO is readily achievable.[1]

Q3: My H-Pro-pNA dissolves in DMSO, but precipitates when I add it to my assay buffer. How can I prevent this?

A: This indicates that the final concentration of the organic solvent in your assay buffer is too low to maintain the solubility of H-Pro-pNA at the desired concentration. There are two primary causes:

-

The "Solubility Cliff": You may have exceeded the substrate's solubility limit in that specific buffer/co-solvent mixture.

-

Final Co-solvent Concentration: The percentage of DMSO (or other co-solvent) in the final assay volume is insufficient.

The solution is to ensure the final concentration of the co-solvent is high enough to maintain solubility without significantly inhibiting your enzyme. This requires careful optimization, as detailed in Part 2.

Q4: What is the maximum concentration of DMSO I can use in my assay without affecting my enzyme?

A: This is a critical, enzyme-specific parameter that you must determine empirically. There is no universal answer. While some robust enzymes tolerate 5-10% DMSO, many others show significant inhibition at concentrations as low as 1-2%.[9][10] High concentrations of DMSO can disrupt the essential water hydration shell around the enzyme, potentially altering its conformation and reducing activity.[11][12] It is imperative to perform a "DMSO tolerance" experiment for your specific enzyme before proceeding with inhibitor screening or detailed kinetic analysis.

Part 2: In-Depth Troubleshooting & Optimization Protocols

If the basic FAQs do not resolve your issue, the following detailed guides provide systematic approaches to achieving and maintaining H-Pro-pNA solubility.

Guide 1: The Co-Solvent Optimization Workflow

This is the most common and direct method for improving solubility. The strategy is to use a minimal amount of an organic co-solvent to keep the substrate in solution while minimizing its impact on enzyme function.

The Underlying Principle: Organic co-solvents like DMSO reduce the polarity of the bulk aqueous solution. This lowers the energetic penalty for solvating the hydrophobic p-nitroaniline moiety of the substrate, thereby increasing its solubility.

Protocol 1: Determining Enzyme Co-Solvent Tolerance

-

Prepare Assay Mixes: Create a series of your standard enzyme assay reactions. In place of a substrate or inhibitor, add varying final concentrations of DMSO (e.g., 0%, 0.5%, 1%, 2%, 5%, 10%).

-

Enzyme Addition: Add a constant amount of your enzyme to each reaction.

-

Substrate Initiation: Start the reaction by adding a known, soluble concentration of H-Pro-pNA (prepared from a DMSO stock, keeping the final DMSO percentage consistent with the test condition).

-

Measure Activity: Monitor the reaction progress (e.g., absorbance at 405 nm for released pNA).[1][13]

-

Analyze Data: Plot enzyme activity (rate) against the final DMSO concentration. Determine the highest concentration of DMSO that does not cause a significant (e.g., >10%) drop in enzyme activity. This is your maximum allowable co-solvent concentration.

Decision Workflow for Co-Solvent Use

Caption: H-Pro-pNA encapsulated in a surfactant micelle.

Guide 3: Advanced Strategy - Cyclodextrins

For particularly challenging cases, cyclodextrins offer a sophisticated solubilization method often used in pharmaceutical formulation. [14][15] The Underlying Principle: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or donut-shaped structure. The exterior is hydrophilic, while the internal cavity is hydrophobic. [14][16]They can form a 1:1 "inclusion complex" with a hydrophobic "guest" molecule like H-Pro-pNA, effectively shielding it from the aqueous environment and dramatically increasing its solubility. []

Protocol 3: Using Cyclodextrins for Solubilization

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble choice.

-

Molar Ratio Titration: The key is to find the optimal molar ratio of HP-β-CD to H-Pro-pNA.

-

Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).

-

To each solution, add an excess of solid H-Pro-pNA.

-

Equilibrate the samples (e.g., shake at a constant temperature for 24 hours).

-

Centrifuge the samples to pellet undissolved substrate.

-

Measure the concentration of dissolved H-Pro-pNA in the supernatant via UV-Vis spectrophotometry.

-

-

Identify Optimal Concentration: Plot the dissolved H-Pro-pNA concentration against the HP-β-CD concentration. This "phase solubility diagram" will show the concentration of HP-β-CD required to dissolve your target amount of substrate.

-

Enzyme Compatibility Check: As with other additives, verify that the required concentration of HP-β-CD does not negatively impact your enzyme's activity.

Part 3: Summary & Best Practices

-

Always start with a concentrated stock in 100% DMSO. Never add solid H-Pro-pNA directly to an aqueous buffer.

-

Empirically validate your enzyme's tolerance to any additive (co-solvent, surfactant, or cyclodextrin) before proceeding with your main experiments.

-

Run parallel controls. Your "100% activity" control should always contain the same final concentration of any solubilizing agent as your test samples.

-

Consider the salt form. H-Pro-pNA is often supplied as a hydrochloride or TFA salt, which can improve aqueous solubility compared to the free base. [18][19][20]Check your product's data sheet.

-

Be mindful of pH. While H-Pro-pNA solubility is not strongly pH-dependent in the typical physiological range (pH 6-8), ensure your buffer pH is optimal for your enzyme's activity. [21] By systematically applying these principles and protocols, you can overcome the solubility challenges of H-Pro-pNA, leading to more reliable, reproducible, and accurate enzymatic assay data.

References

-

The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Publishing. [Link]

-

Effect of DMSO concentration. ResearchGate. [Link]

-

How does DMSO affect enzyme activity? Homework.Study.com. [Link]

-

Hydrophilic and Cell-Penetrable Pyrrolidinyl Peptide Nucleic Acid (PNA) via Post Synthetic Modification with Hydrophilic Side Chains. ResearchGate. [Link]

-

How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI). [Link]

-

Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications. National Center for Biotechnology Information (NCBI). [Link]

-

The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. National Center for Biotechnology Information (NCBI). [Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

-

4-Nitroaniline. Wikipedia. [Link]

-

Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization. National Center for Biotechnology Information (NCBI). [Link]

-

On the stability of peptide nucleic acid duplexes in the presence of organic solvents. National Center for Biotechnology Information (NCBI). [Link]

-

Choosing and using detergents in biochemistry. The Bumbling Biochemist. [Link]

-

Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity? ResearchGate. [Link]

-

FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

-

Various techniques for solubility enhancement: An overview. The Pharma Innovation. [Link]

-

L-Proline | C5H9NO2. PubChem, National Institutes of Health. [Link]

-

Can we use Triton X 100 to remove lipids from membrane protein in case of E. Coli.? ResearchGate. [Link]

-

Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

Phe-Pro-Ala-pNA peptide. Anaspec. [Link]

-

Prolyl Oligopeptidase/Prolyl Endopeptidase, His-tag Recombinant. BPS Bioscience. [Link]

-

Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

-

p-Nitroaniline. Merck Index. [Link]

-

Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. National Center for Biotechnology Information (NCBI). [Link]

-

Advantage Pro™. SP Scientific. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. H-PRO-PNA TFA | 108321-19-3 [chemicalbook.com]

- 3. H-Ala-Pro-pNA.HCl | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 8. p-Nitroaniline [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]

- 12. homework.study.com [homework.study.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. touroscholar.touro.edu [touroscholar.touro.edu]

- 18. chemimpex.com [chemimpex.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Phe-Pro-Ala-pNA peptide [novoprolabs.com]

- 21. bpsbioscience.com [bpsbioscience.com]

Navigating Solution Clarity: A Technical Guide to Resolving Turbidity in H-Pro-pNA.TFA Solutions

Welcome to the technical support center for H-Pro-pNA.TFA (L-Proline p-nitroanilide trifluoroacetate salt). This guide is designed for researchers, scientists, and drug development professionals who utilize this chromogenic substrate in their enzymatic assays. Here, we will delve into the common issue of solution turbidity, providing a comprehensive, step-by-step approach to both prevent and resolve it, ensuring the accuracy and reliability of your experimental data.

Understanding H-Pro-pNA.TFA and the Genesis of Turbidity